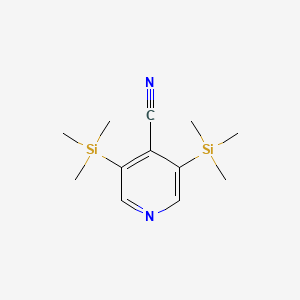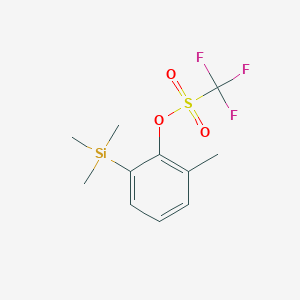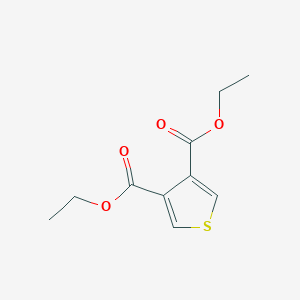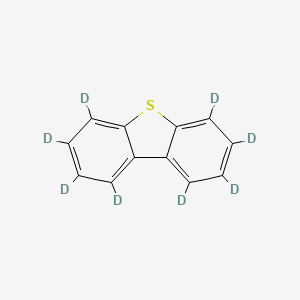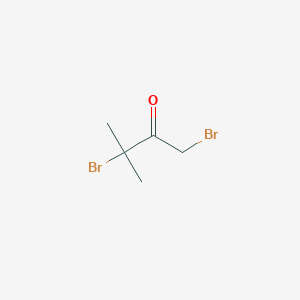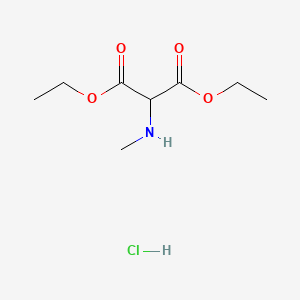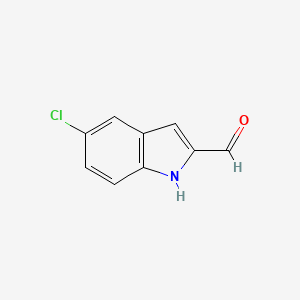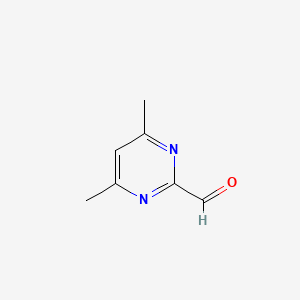
4,6-Dimethylpyrimidine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethylpyrimidine-2-carbaldehyde is a chemical compound with the molecular formula C7H8N2O . It is used in various chemical reactions and has a molecular weight of 136.15 g/mol.
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . The 3D structure of the compound can be viewed using specific software .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Polymers
4,6-Dimethylpyrimidines, including 4,6-Dimethylpyrimidine-2-carbaldehyde, have been utilized in the synthesis of novel conjugated polymers. These polymers are synthesized through aldol condensation reactions, leveraging the resonance-stabilized carbanion generated from the acidic methyl protons of 4,6-dimethylpyrimidines (Gunathilake et al., 2013).
Optical and Emission Properties
V-shaped 4,6-bis(arylvinyl)pyrimidines, synthesized using this compound, demonstrate significant optical absorption and emission properties. These materials exhibit strong emission solvatochromism and potential applications as colorimetric and luminescence pH sensors (Achelle et al., 2009).
Antibacterial Properties
Compounds derived from reactions involving this compound have shown promising antibacterial properties. These derivatives inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus, highlighting their potential in antimicrobial research (Govori-Odai et al., 2007).
DNA Photocleavage Activity
Derivatives of this compound have been synthesized and evaluated for their DNA photocleavage activity. These compounds, featuring quinoline and pyrimidine rings, displayed significant activity in cleaving DNA, which can be crucial in molecular biology and therapeutic applications (Sharma et al., 2014).
Crystal Structure Analysis
Studies on the crystal structures involving derivatives of this compound have contributed to understanding the molecular interactions and bonding behaviors in crystalline states. Such insights are valuable in the field of crystallography and material sciences (Battaglia et al., 1993).
Catalytic Applications
This compound and its derivatives have found applications as catalysts in chemical transformations. For example, they have been used in the dehydrogenative cross-coupling of alcohols to α-alkylated ketones, showcasing their utility in organic synthesis (Tan et al., 2018).
Biochemische Analyse
Biochemical Properties
4,6-Dimethylpyrimidine-2-carbaldehyde plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with aromatic amino acid decarboxylase enzymes, which are involved in the decarboxylation of aromatic amino acids to produce neurotransmitters. The nature of these interactions often involves the formation of Schiff bases, where the aldehyde group of this compound reacts with the amino groups of the enzymes, leading to enzyme inhibition or modification of enzyme activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, the aldehyde group of this compound can form covalent bonds with the active sites of enzymes, leading to irreversible inhibition. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include prolonged enzyme inhibition and alterations in gene expression that persist even after the compound has been metabolized .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. Toxic or adverse effects at high doses include cellular toxicity, oxidative stress, and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One notable pathway includes its role in the metabolism of aromatic amino acids, where it acts as an inhibitor of aromatic amino acid decarboxylase enzymes. This inhibition can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. For example, it may bind to transport proteins that direct it to the mitochondria, where it can exert its effects on mitochondrial enzymes and metabolic processes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, where it can affect protein folding and processing .
Eigenschaften
IUPAC Name |
4,6-dimethylpyrimidine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-3-6(2)9-7(4-10)8-5/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSKIGHLQNUCNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

